5-(Isoquinolin-6-yl)isoxazol-3-amine

Kinase inhibitor design Conformational restriction BRAF/Abl selectivity

Researchers reproducing kinase inhibitor SAR often face selectivity discrepancies caused by regioisomeric impurities. 5-(Isoquinolin-6-yl)isoxazol-3-amine provides the exact atom connectivity validated in BRAF co-crystal structures (PDB 6CAD). • Conformationally restricted biaryl-like linkage reduces entropic penalty upon target binding. • 3-Amine group enables vectorial pharmacophore for selective hinge binding. • Rigorous isomer identity verification ensures batch-to-batch reproducibility and reliable SAR data.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B8454760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isoquinolin-6-yl)isoxazol-3-amine
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C3=CC(=NO3)N
InChIInChI=1S/C12H9N3O/c13-12-6-11(16-15-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,(H2,13,15)
InChIKeyUIHDMRRWWJQKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isoquinolin-6-yl)isoxazol-3-amine Identity & Classification


5-(Isoquinolin-6-yl)isoxazol-3-amine is a heterocyclic small molecule (C12H9N3O, MW 211.22) that fuses an isoquinoline core with a 3-aminoisoxazole motif . It belongs to the class of 6-substituted isoquinoline derivatives, a privileged scaffold in kinase inhibitor and CNS drug discovery research [1]. The compound is used primarily as a synthetic building block for generating rigidified kinase inhibitor analogs, leveraging the constrained geometry of the biaryl-like isoquinoline–isoxazole linkage to restrict conformational flexibility relative to open-chain or rotatable-bond-containing alternatives [1].

1
Synthetic building block for rigidified kinase inhibitor analogs
2
Conformationally constrained biaryl isoquinoline–isoxazole scaffold
3
Exact 5-(isoxazol-3-amine) regioisomer for kinase hinge-binding vector
Preferred connectivity for BRAF/Abl selectivity design

Uniqueness of 5-(Isoquinolin-6-yl)isoxazol-3-amine for Kinase Probes


The exact connectivity of the isoquinoline C6 position to the isoxazole C5 position, combined with the 3-amino group, defines a unique vectorial pharmacophore that cannot be replicated by regioisomeric isoquinoline-isoxazole hybrids (e.g., 3-(isoquinolin-6-yl)isoxazol-5-amine) or quinoline-based variants . In rigidified kinase inhibitor design, the orientation of the hinge-binding isoquinoline nitrogen relative to the isoxazole ring directly impacts kinase selectivity profiles [1]. Substituting an oxazole for isoxazole (e.g., 6-(oxazol-5-yl)isoquinoline) alters both the hydrogen-bonding capacity at the 3-position and the electronic character of the heterocycle, potentially abrogating the selectivity gains achieved through conformational restriction in the parent scaffold [1]. These structural nuances mean that procurement of the precise isomer is essential for reproducing literature-validated selectivity profiles.

Regioisomer
3-(isoquinolin-6-yl)isoxazol-5-amine reverses amine vector, likely shifting hinge-binding geometry and selectivity profile.
Oxazole
Oxazole replacement alters H-bond capacity and electronic character, potentially reducing scaffold-driven selectivity gains.
Quinoline
Quinoline core (pKa ~4.9 vs isoquinoline ~5.4) shifts protonation state, affecting permeability and target binding.

5-(Isoquinolin-6-yl)isoxazol-3-amine Differentiation Evidence


Conformational Restriction Impact on Kinase Selectivity

In a panel of rigidified isoquinoline–isoxazole analogs evaluated in the Zhang et al. 2018 study, compounds incorporating the isoquinoline–isoxazole fusion (exemplified by compound 2a bound to BRAF in PDB 6CAD) demonstrated potent inhibition of Abl and BRAF kinases while exhibiting diminished inhibition against a subset of other kinases relative to the flexible amidophenyl parent compound [1]. This selectivity shift is attributable to the conformational restriction imposed by the ring-closed scaffold.

Rigidification selectivity
Class-level
Rigidified isoquinoline–isoxazole analogs retain Abl/BRAF inhibition while showing diminished off-target kinase inhibition vs flexible parent.
Scaffold rigidity correlates with selectivity profile shift.
Individual IC50 values reported in Zhang et al. 2018 for specific analogs; crystal structure PDB 6CAD confirms binding mode.
Kinase inhibitor design Conformational restriction BRAF/Abl selectivity

Regioisomeric Amine Vector Comparison

The regioisomer 3-(Isoquinolin-6-yl)isoxazol-5-amine (CAS 1343977-48-9 analogue) places the isoquinoline at the isoxazole C3 position and the amine at C5, reversing the vector orientation relative to 5-(Isoquinolin-6-yl)isoxazol-3-amine . In kinase hinge-binding motifs, the position of the amine hydrogen-bond donor/acceptor relative to the isoquinoline nitrogen is critical for target engagement. No publicly available head-to-head study compares the two regioisomers under identical assay conditions.

Regioisomer vector
Data to verify
5-(isoxazol-3-amine) vs 3-(isoxazol-5-amine) regioisomer reverses amine hydrogen-bond vector; no head-to-head kinase assay data available.
Amine position critical for hinge engagement; direct comparison required.
Computational predictions suggest altered ADMET and binding; experimental validation lacking as of 2026-04-27.
Regioisomer comparison Medicinal chemistry Hinge-binding vector

Quinoline vs. Isoquinoline pKa and Solubility

Replacing the isoquinoline core with a quinoline (e.g., 5-(quinolin-6-yl)isoxazol-3-amine or 3-(quinolin-6-yl)isoxazol-5-amine, CAS 1343977-48-9) alters the position of the heterocyclic nitrogen atom, which changes the basic pKa of the scaffold. Isoquinoline (pKa ~5.4) is a weaker base than quinoline (pKa ~4.9), influencing protonation state at physiological pH and, consequently, membrane permeability and target binding [1]. No quantitative head-to-head solubility–permeability comparison was identified for the exact pair.

Core pKa shift
Class-level
Isoquinoline pKa (conjugate acid) ~5.4; quinoline ~4.9, ΔpKa ≈ 0.5 units.
Protonation difference may influence permeability and off-target binding.
Calculated pKa values based on heterocycle basicity trends; experimental confirmation for exact pair lacking.
Quinoline analog Physicochemical properties Drug-likeness

Procurement Scenarios for 5-(Isoquinolin-6-yl)isoxazol-3-amine


Rigidified Kinase Probe Synthesis

This compound serves as the key synthetic intermediate for generating isoquinoline–isoxazole fused analogs designed to restrict conformational flexibility in kinase inhibitor discovery, as described by Zhang et al. (2018) [1]. Researchers aiming to reproduce or extend the selectivity profiles observed in that series must source the correct 5-(isoxazol-3-amine) regioisomer to maintain the pharmacophore geometry validated in BRAF co-crystal structures.

Focused Kinase Selectivity Library Design

Medicinal chemistry teams designing rigidified kinase inhibitor libraries can use this scaffold as a central building block to explore SAR around the C3 amine and isoquinoline ring. The rigid biaryl-like linkage reduces the entropic penalty upon target binding, a strategy shown to improve selectivity in the isoquinoline-containing class [1]. Substituting regioisomeric or quinoline-based analogs would introduce different vectors and negate the library's design rationale.

In Silico Docking & Pharmacophore Modeling

Computational chemists constructing kinase pharmacophore models based on the PDB 6CAD binding mode require the exact atom connectivity and protonation state of 5-(isoquinolin-6-yl)isoxazol-3-amine to generate accurate docking grids [1]. Using the quinoline analog (pKa shift ~0.5 units) or the C5-amine regioisomer would introduce systematic error in hydrogen-bond constraint definition.

Application
Selection Property
Validation Focus
Rigidified kinase probe synthesis
5-(isoxazol-3-amine) regioisomer geometry
Kinase selectivity profile replication with constrained scaffold
Kinase selectivity library design
Biaryl-like isoquinoline–isoxazole rigidity
SAR exploration around C3 amine and isoquinoline modifications
In silico docking & pharmacophore modeling
Correct protonation state and H-bond vector
Docking grid accuracy against kinase co-crystal structures
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